

An In-depth Technical Guide to 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-6-chloronicotinic acid

Cat. No.: B1287174

[Get Quote](#)

CAS Number: 1060811-65-5

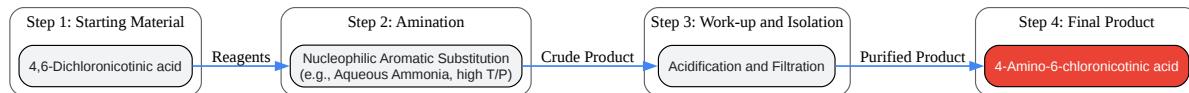
This technical guide provides a comprehensive overview of **4-Amino-6-chloronicotinic acid**, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a plausible synthetic route, and its potential role in medicinal chemistry.

Chemical and Physical Properties

4-Amino-6-chloronicotinic acid, also known as 4-amino-6-chloropyridine-3-carboxylic acid, is a heterocyclic compound with the molecular formula $C_6H_5ClN_2O_2$. Its chemical structure features a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Amino-6-chloronicotinic acid**

Property	Value	Reference(s)
CAS Number	1060811-65-5	[1]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[1]
Molecular Weight	172.57 g/mol	[1]
IUPAC Name	4-amino-6-chloropyridine-3-carboxylic acid	[1]
SMILES	NC1=CC(Cl)=NC=C1C(=O)O	[1]
Boiling Point	433.9 ± 45.0 °C at 760 mmHg	
Storage Temperature	4 °C	
Physical Form	Solid	
Purity	Typically ≥97%	[1]
Hydrogen Bond Donor Count	2	
XLogP3-AA	1.2	
Topological Polar Surface Area	76.2 Å ²	



Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Amino-6-chloronicotinic acid** is not readily available in the public domain, a plausible synthetic route can be inferred from established methods for the preparation of related substituted nicotinic acids. A potential pathway could involve the selective amination of a dichloronicotinic acid precursor.

A general approach for the synthesis of aminonicotinic acids involves the nucleophilic substitution of a halogen atom on the pyridine ring with an amino group. For instance, the synthesis of various aminonicotinic acid tert-butyl esters has been reported starting from the corresponding chloronicotinic acids.[\[2\]](#)

A potential synthetic workflow for **4-Amino-6-chloronicotinic acid** is outlined below. This proposed method is based on the synthesis of structurally similar compounds.

Proposed Synthesis Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-6-chloronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1287174#4-amino-6-chloronicotinic-acid-cas-number\]](https://www.benchchem.com/product/b1287174#4-amino-6-chloronicotinic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com